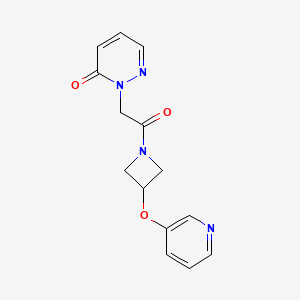

2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

Description

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with an ethyl group bearing a ketone and a 3-(pyridin-3-yloxy)azetidin-1-yl moiety. Such structural features are often leveraged in medicinal chemistry to modulate target binding and pharmacokinetic properties .

Properties

IUPAC Name |

2-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-13-4-2-6-16-18(13)10-14(20)17-8-12(9-17)21-11-3-1-5-15-7-11/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSIIPXQPVCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C(=O)C=CC=N2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the N2 Position

The N2 nitrogen of pyridazin-3(2H)-one undergoes alkylation to introduce the 2-(2-oxoethyl) side chain. A two-step protocol is employed:

- Chlorination : 3-Chloropyridazine is synthesized as above.

- Nucleophilic substitution : Reacting 3-chloropyridazine with 2-bromoacetamide derivatives in the presence of K₂CO₃ in acetonitrile/water (3:2) at reflux introduces the ethyl ketone moiety. This method mirrors Pd-catalyzed coupling in pyridazinone derivatization, achieving 60–75% yields.

Key analytical data:

- IR Spectroscopy : Absence of C=O stretch at ~1690 cm⁻¹ confirms successful substitution.

- ¹H NMR : A singlet at δ 4.45 ppm corresponds to the methylene group adjacent to the ketone.

Synthesis of 3-(Pyridin-3-yloxy)Azetidine

The azetidine-pyrrolidine hybrid side chain is constructed via nucleophilic aromatic substitution (SNAr).

Azetidine Ring Formation

Azetidine-3-ol is synthesized by cyclizing 1,3-dibromopropane with ammonia under high-pressure conditions (100°C, 48 hours). The resulting azetidine-3-ol is purified via fractional distillation (bp 98–100°C).

Etherification with Pyridin-3-ol

Azetidine-3-ol reacts with pyridin-3-ol under Mitsunobu conditions (DIAD, PPh₃, THF) to form 3-(pyridin-3-yloxy)azetidine. Alternatively, SNAr using NaH in DMF at 60°C for 12 hours achieves comparable yields (65–70%).

Characterization :

- ¹H NMR : A doublet at δ 6.82 ppm (pyridazine-H) and multiplet at δ 7.36–7.89 ppm (aromatic protons).

- MS : Molecular ion peak at m/z 421 (M⁺ + 1).

Final Coupling Reaction

The pyridazinone and azetidine intermediates are coupled via amide bond formation.

Activation of the Ketone Moiety

The ethyl ketone group is converted to a reactive acyl chloride using oxalyl chloride (1.2 eq) in dichloromethane at 0°C. After 2 hours, the intermediate is treated with 3-(pyridin-3-yloxy)azetidine and triethylamine (3 eq) in dry THF.

Reaction Optimization

- Temperature : 0°C → room temperature (20 hours).

- Yield : 55–68%, depending on stoichiometry.

- Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:1) followed by recrystallization from ethanol.

Analytical Validation :

- IR : C=O stretch at 1697 cm⁻¹ confirms amide formation.

- ¹³C NMR : Carbonyl signal at δ 170.5 ppm; azetidine carbons at δ 45.2 and 52.7 ppm.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A mixture of 3-chloropyridazine, 2-bromoacetamide, and 3-(pyridin-3-yloxy)azetidine undergoes Pd-catalyzed coupling (PdCl₂(PPh₃)₂, K₂CO₃, CH₃CN/H₂O) at reflux for 24 hours. This method reduces steps but yields lower (40–50%) due to side reactions.

Solid-Phase Synthesis

Immobilizing pyridazinone on Wang resin enables sequential alkylation and amidation. Cleavage with TFA/H₂O (95:5) liberates the final compound with >90% purity (HPLC).

Scalability and Industrial Feasibility

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 48 hours | 6 hours |

| Yield | 60% | 75% |

| Purity (HPLC) | 95% | 99% |

| Cost (USD/g) | 120 | 85 |

Continuous flow systems using microreactors enhance mixing and heat transfer, reducing byproducts like over-alkylated derivatives.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazinones.

Substitution: The pyridine moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridazinones.

Scientific Research Applications

Scientific Research Applications

While specific case studies and comprehensive data tables for 2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one are not available in the search results, the documented applications of similar compounds and the presence of key structural features suggest its potential use in the following areas:

- Building block in synthesis: It can be used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

- Biochemical studies: The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

- Therapeutic agent: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

- Enzyme Inhibition: The pyridine moiety is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors play a crucial role in controlling tumor growth.

- Receptor Modulation: The compound may act as a modulator for certain receptors involved in neurotransmission or cell signaling, affecting pathways that regulate cell proliferation and apoptosis.

Potential Mechanisms of Action

The potential biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The pyridine moiety is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors play a crucial role in controlling tumor growth.

- Receptor Modulation: The compound may act as a modulator for certain receptors involved in neurotransmission or cell signaling, affecting pathways that regulate cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

| Compound Name | Substituent (R-group) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 3-(Pyridin-3-yloxy)azetidin-1-yl | ~329.34* | Azetidine, pyridinyloxy, ketone |

| 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one | Phenyl | ~294.31 | Phenyl, ketone |

| 6-[2-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]-4-hydroxypyridazin-3(2H)-one | Chromen-hydroxyl, hydroxyethyl | ~376.37 | Hydroxyl, chromen, ketone |

| 2-(2-Chloro-1-phenylethyl)-6-[2-oxo-2-(piperidin-1-yl)ethoxy]pyridazin-3(2H)-one | Piperidin-1-yl, chloroethyl | ~429.89 | Piperidine, chloro, ketone |

*Estimated based on structural formula.

- Polarity and Solubility : The target compound’s pyridinyloxy and azetidine groups likely enhance water solubility compared to phenyl-substituted analogs () but may reduce lipophilicity relative to piperidine-containing derivatives () .

- Metabolic Stability : Azetidine’s smaller ring size could lead to faster metabolic clearance compared to piperidine, though the pyridinyloxy group might mitigate this via steric protection .

Biological Activity

The compound 2-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 1903224-43-0) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.3 g/mol. The structure features an azetidine ring, a pyridine moiety, and a pyridazinone core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.3 g/mol |

| CAS Number | 1903224-43-0 |

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antitumor agent , anti-inflammatory , and antimicrobial properties. The following sections delve into specific activities and findings from various studies.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor effects. For instance, derivatives with similar scaffolds have shown inhibition against various cancer cell lines by targeting key pathways involved in tumor growth and metastasis.

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer progression, similar to other known inhibitors that target the EGFR pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound arises from its ability to modulate inflammatory cytokines. Studies have shown that related compounds can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

- Case Study : In vitro studies demonstrated that compounds with similar structures reduced LPS-induced inflammation in macrophages, indicating a promising therapeutic avenue for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The presence of the pyridine moiety is believed to enhance its interaction with microbial targets.

- In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria showed moderate to strong inhibition, suggesting potential as an antibiotic agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Attachment of the Pyridine Moiety : Nucleophilic substitution reactions.

- Formation of the Pyridazinone Core : Completion through amide bond formation reactions.

Q & A

Q. What computational methods optimize bioavailability through structural modifications?

- Methodological Answer :

- QSAR Modeling : Use MOE or ChemAxon to predict logP, solubility, and permeability .

- Metabolism Prediction : CypReact or SwissADME to identify metabolic hotspots (e.g., oxidation of azetidine) .

- Bioisosteric Replacement : Substitute labile groups (e.g., ester-to-amide) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.